![molecular formula C28H29N3O3 B2736952 4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 912902-62-6](/img/structure/B2736952.png)
4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about its reactivity and stability .Physical And Chemical Properties Analysis
This includes determining properties like melting point, boiling point, solubility, refractive index, and others .Scientific Research Applications
Anti-Inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. Researchers have investigated its potential as a therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis. Mechanistic studies reveal that it interferes with pro-inflammatory cytokines and enzymes, making it a promising candidate for drug development .
Analgesic Activity
Studies have explored the compound’s analgesic properties. It interacts with pain receptors and neurotransmitter pathways, potentially alleviating pain associated with various conditions. Its efficacy in animal models and preliminary clinical trials warrants further investigation .
Kinase Inhibition
The compound has demonstrated nanomolar activity against specific kinases, particularly CK1γ and CK1ε. These kinases play essential roles in cellular signaling pathways. Researchers are exploring its potential as a kinase inhibitor for therapeutic purposes .
Antiviral Activity
In vitro studies have evaluated the compound’s antiviral activity against a broad range of RNA and DNA viruses. Its mechanism of action involves interfering with viral replication or entry. While more research is needed, these findings highlight its antiviral potential .
Cancer Research
Preliminary investigations suggest that the compound may inhibit tumor growth and metastasis. It interacts with specific cellular targets involved in cancer progression. Researchers are studying its effects on various cancer cell lines and animal models .
Mechanochemical Synthesis
Apart from its biological applications, the compound has been synthesized via a mechanochemical process. This green and efficient method avoids the use of solvents and offers a sustainable approach to obtaining the compound .
Safety And Hazards
properties
IUPAC Name |
4-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-14-20(2)16-22(15-19)34-13-12-30-24-9-5-4-8-23(24)29-28(30)21-17-27(32)31(18-21)25-10-6-7-11-26(25)33-3/h4-11,14-16,21H,12-13,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVSJDWSRKIMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one |
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